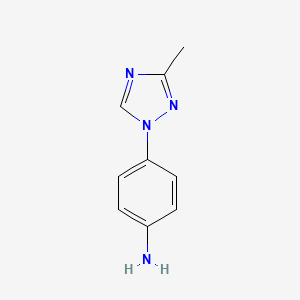

4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline

概要

説明

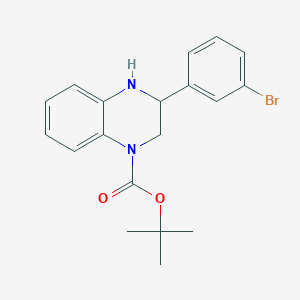

“4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” is a chemical compound that is used as an intermediate in organic synthesis and other chemical processes . It is also known as “4-(1H-1,2,4-Triazol-1-ylmethyl)aniline” or "4-(1,2,4-Triazolylmethyl)phenylamine hydrochloride" .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, which includes “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .Molecular Structure Analysis

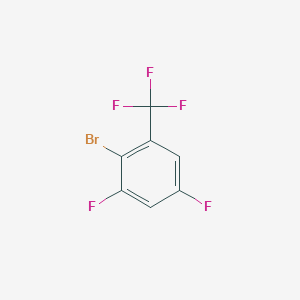

The molecular structure of “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” can be represented by the empirical formula C9H10N4 . The molecular weight of this compound is 210.66 .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” include a melting point of 173-182 °C . The compound is also characterized by its SMILES string representation: Cl.Nc1ccc(Cn2cncn2)cc1 .科学的研究の応用

Anticancer Agents

1,2,4-triazole derivatives, including 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline, have shown promising results as anticancer agents . Compounds synthesized from these derivatives have demonstrated cytotoxic activity against human cancer cell lines such as MCF-7, Hela, and A549 . Molecular docking studies have been conducted to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme, a possible target .

Drug Discovery

1,2,3-triazoles, a similar class of compounds, have found broad applications in drug discovery . They form hydrogen bonds with different targets, improving pharmacokinetics, pharmacological, and toxicological properties of compounds . This makes the 1,2,3-triazole motif structurally resemble the amide bond, mimicking an E or a Z amide bond .

Organic Synthesis

1,2,3-triazoles are widely used in organic synthesis . Their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability make them versatile in various synthetic methodologies .

Polymer Chemistry

1,2,3-triazoles have found applications in polymer chemistry . Their ability to form hydrogen bonds with different targets leads to the improvement of the properties of polymers .

Supramolecular Chemistry

1,2,3-triazoles are used in supramolecular chemistry . Their unique structural features and ability to form hydrogen bonds make them suitable for creating complex structures .

Industrial Applications

Compounds containing the 1,2,3-triazole moiety are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors .

Plant Growth Regulators

In the early 1980s, several nitrogen heterocyclic compounds, derived from a class of 1-substituted 1,2,4-triazoles, were found to have good physiological activity as a plant growth regulator . They were commercialized successfully within a short period of time .

Bioconjugation and Chemical Biology

1,2,3-triazoles have found applications in bioconjugation and chemical biology . Their ability to form hydrogen bonds with different targets makes them suitable for creating complex biological structures .

Safety and Hazards

“4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” may cause respiratory irritation, skin irritation, and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended when handling this compound .

将来の方向性

The future directions for “4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline” and similar compounds involve the discovery and development of more effective and potent anticancer agents . The 1,2,4-triazole ring is one of the most important active pharmaceutical scaffolds and can be used as a structural optimization platform for the design and development of more selective and potent molecules .

作用機序

- Triazoles are known to participate in various interactions, including hydrogen bonding, π-anion interactions, and van der Waals forces .

Mode of Action

Biochemical Pathways

特性

IUPAC Name |

4-(3-methyl-1,2,4-triazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-11-6-13(12-7)9-4-2-8(10)3-5-9/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBAFPUYFVWSDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659730 | |

| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52739-51-2 | |

| Record name | 4-(3-Methyl-1H-1,2,4-triazol-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trimethylsilyl)ethynyl]imidazo[1,2-a]pyridine](/img/structure/B1521797.png)

![N-Boc-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1521800.png)

![{[4-(benzyloxy)phenyl]methyl}({[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B1521806.png)